2-Fluoro-DL-phenylglycine

Descripción

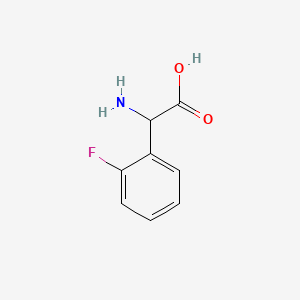

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNMJIBUVDGMIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84145-28-8 |

Source

|

| Record name | (2-Fluorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-amino(2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry

An In-Depth Technical Guide to 2-Fluoro-DL-phenylglycine: Structure, Properties, and Applications

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Among the various classes of fluorinated building blocks, non-canonical amino acids (ncAAs) like this compound represent a particularly powerful tool.[4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its core chemical structure and properties, provide field-proven insights into its synthesis and analysis, and explore its application in peptide chemistry and drug design, grounding all technical claims in authoritative references.

PART 1: Core Chemical Identity and Physicochemical Properties

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, is distinguished by a single fluorine atom at the ortho position of the phenyl ring.[5] This substitution introduces unique steric and electronic features without dramatically increasing molecular size, making it an intriguing building block for medicinal chemistry.

Chemical Structure

The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-fluorophenyl group. The "DL" designation indicates that this product is a racemic mixture of both the D- and L-enantiomers.

Caption: 2D representation of this compound's chemical structure.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 84145-28-8 | [5][6] |

| Molecular Formula | C₈H₈FNO₂ | [5][6] |

| Molecular Weight | 169.15 g/mol | |

| Melting Point | 290 °C (sublimes) | |

| Appearance | White to off-white solid | |

| SMILES String | NC(C(O)=O)c1ccccc1F | |

| InChI Key | CGNMJIBUVDGMIY-UHFFFAOYSA-N |

PART 2: Synthesis and Incorporation into Peptides

The utility of this compound as a building block is contingent on its accessibility and the methodologies for its incorporation into larger molecules, particularly peptides.

A Representative Synthetic Approach: Strecker Synthesis

The Strecker synthesis is a classic and robust method for producing α-amino acids.[7] While numerous proprietary methods exist, a generalized Strecker pathway provides a foundational understanding of its synthesis. The causality behind this choice rests on the wide availability of the starting material, 2-fluorobenzaldehyde, and the reliability of the reaction sequence.

Caption: Generalized workflow for the Strecker synthesis of this compound.

Self-Validating Protocol: A Conceptual Strecker Synthesis

This protocol is a representative methodology. Researchers must consult specific literature and safety data sheets before implementation.

-

Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride in water. Add 2-fluorobenzaldehyde to this solution, followed by the slow, portion-wise addition of potassium cyanide.

-

Causality: The reaction forms an imine in situ from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile to form the α-aminonitrile intermediate.[7]

-

-

Reaction Monitoring: Stir the mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Intermediate Isolation (Optional): The α-aminonitrile may precipitate from the solution and can be filtered, washed with cold water, and dried.

-

Hydrolysis: Add the crude α-aminonitrile to a strong acid solution (e.g., concentrated hydrochloric acid). Heat the mixture under reflux for several hours.

-

Causality: The strong acidic conditions hydrolyze the nitrile group first to an amide and subsequently to a carboxylic acid, yielding the final amino acid.[7]

-

-

Product Isolation and Purification: Cool the reaction mixture. The amino acid may precipitate. Adjusting the pH to its isoelectric point will maximize precipitation. The crude product is collected by filtration.

-

Validation: The final product's purity and identity must be confirmed. This is achieved through recrystallization to obtain a pure solid, followed by characterization using melting point analysis, NMR spectroscopy, and mass spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use as a non-canonical building block in peptide synthesis.[8] Its incorporation can confer desirable properties such as increased resistance to enzymatic degradation and modulation of peptide conformation.[3][8] The process typically involves standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocols.[9]

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Protocol Insight: The Coupling Step

-

Activation: In a separate vessel, dissolve the protected (e.g., Fmoc-2-Fluoro-DL-phenylglycine-OH) amino acid and a coupling reagent (e.g., HATU) in a suitable solvent like DMF. Add an activation base (e.g., DIEA).

-

Causality: The coupling reagent converts the carboxylic acid into a highly reactive activated ester, making it susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain.

-

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate for 1-2 hours.

-

Validation (Kaiser Test): After coupling, take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless) indicates that all free amines have successfully coupled with the amino acid. A positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step.[9]

-

Trustworthiness: This in-process control is a self-validating step, ensuring the integrity of the peptide sequence before proceeding to the next cycle. The steric hindrance from the phenylglycine moiety may sometimes necessitate longer coupling times or double coupling.[8]

-

PART 3: Applications in Drug Development and Research

The incorporation of fluorinated amino acids is a strategic decision in medicinal chemistry.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine on the aromatic ring can block sites of potential hydroxylation, thereby increasing the in vivo half-life of a peptide therapeutic.[3]

-

Conformational Constraint: The steric bulk and electronic nature of the fluorine atom can influence the torsional angles (phi and psi) of the peptide backbone, promoting specific secondary structures like β-turns or helices.[10] This conformational rigidity can lock the peptide into its bioactive conformation, enhancing binding affinity to its target.

-

Binding Interactions: The electronegative fluorine can participate in favorable non-covalent interactions with protein targets, such as dipole-dipole interactions or orthogonal multipolar C-F···C=O interactions, potentially increasing binding potency.[4]

-

¹⁹F NMR Probe: Fluorine has a spin of ½ and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and powerful analytical tool. Incorporating this compound provides a unique spectroscopic handle to study peptide-protein interactions, conformational changes, and in-cell dynamics without background noise from the biological matrix.[11]

PART 4: Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of both the amino acid building block and the final fluorinated peptides.

Caption: A standard workflow for the purification and analysis of this compound.

Expected Analytical Signatures

While specific spectra must be acquired experimentally, the expected data provides a baseline for validation.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (complex multiplet), the α-proton (singlet or doublet), and the amine protons. The ortho-fluorine will cause characteristic splitting patterns in the adjacent aromatic proton signals. |

| ¹⁹F NMR | A single resonance in the characteristic region for aryl fluorides. This is a key diagnostic peak confirming the presence and electronic environment of the fluorine atom. |

| Mass Spec (ESI-MS) | An ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 170.15. High-resolution mass spectrometry should confirm the elemental composition.[12][13] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (carboxylic acid), O-H stretching, and C-F stretching. |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular engineering. Its unique combination of steric and electronic properties, conferred by the ortho-fluorine atom, provides chemists and drug developers with a valuable building block to enhance the pharmacokinetic and pharmacodynamic properties of peptides and other complex molecules.[1][14] A thorough understanding of its synthesis, handling, and analytical characterization, as outlined in this guide, is paramount to unlocking its full potential in the rational design of next-generation therapeutics and research probes.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-canonical amino acids as a tool for the thermal stabilization of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H8FNO2 | CID 580073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Phenylglycine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-DL-phenylglycine: Physicochemical and Chemical Characteristics for Advanced Research and Development

Introduction

2-Fluoro-DL-phenylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring of the phenylglycine scaffold imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and other pharmacologically active molecules.[1][] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of this versatile building block.

The presence of the fluorine atom, the most electronegative element, at the ortho position of the phenyl ring introduces localized electronic effects and steric constraints that differentiate it from its non-fluorinated counterpart and other positional isomers.[3] These modifications can lead to enhanced binding affinities, improved resistance to enzymatic degradation, and altered pharmacokinetic profiles of parent compounds.[4][5][6] This guide will delve into the structural, spectroscopic, and reactive properties of this compound, providing both theoretical insights and practical experimental protocols for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈FNO₂ | [7] |

| Molecular Weight | 169.15 g/mol | [8] |

| CAS Number | 84145-28-8 | [8] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 290 °C (sublimes) | [8] |

| Solubility | Sparingly soluble in water. Soluble in acidic and basic aqueous solutions. Solubility in organic solvents is generally low but can be enhanced by derivatization. | [10] |

| pKa Values | (Estimated) pKa₁ (COOH) ≈ 2-3; pKa₂ (NH₃⁺) ≈ 9-10 | N/A |

Structural Characteristics

The molecular structure of this compound is characterized by a central alpha-carbon bonded to a hydrogen atom, an amino group, a carboxyl group, and a 2-fluorophenyl group. The presence of the fluorine atom at the ortho position of the phenyl ring introduces significant steric and electronic perturbations compared to phenylglycine.

While a definitive crystal structure for this compound is not available in the reviewed literature, X-ray crystallography is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[11][12][13][14] Such an analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for computational modeling and understanding its solid-state behavior.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. This section outlines the expected spectral features and provides generalized protocols for acquiring these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution.[3][15][16]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-proton, and the protons of the amino and carboxyl groups. The aromatic region will be complex due to the fluorine substitution and spin-spin coupling between the protons and the fluorine atom.[17]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.[18][19][20][21]

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in this compound.[3][22][23] The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution, or DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Analyze the chemical shifts in the ¹³C and ¹⁹F NMR spectra.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.[24][25][26]

Expected Vibrational Modes:

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 3200-2800 | O-H stretch (carboxylic acid), N-H stretch (amino group) |

| 1750-1700 | C=O stretch (carboxylic acid) |

| 1650-1550 | N-H bend (amino group) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1000 | C-F stretch |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which can be used to confirm its identity and structure.[27][28][29][30]

Expected Fragmentation:

Under electron ionization (EI), the molecular ion (M⁺) is expected at m/z 169. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as COOH or CO₂) and cleavage of the Cα-C(phenyl) bond. The presence of the fluorophenyl moiety will lead to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas chromatography (after appropriate derivatization) or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its amino and carboxylic acid functional groups, as well as the fluorinated aromatic ring.

-

Peptide Synthesis: Its most common application is as a building block in solid-phase or solution-phase peptide synthesis. The amino group can be protected (e.g., with Fmoc or Boc) and the carboxylic acid group activated for coupling with another amino acid or a resin.[8]

-

Derivatization: The amino and carboxyl groups can undergo typical reactions of these functional groups, such as esterification, amidation, and N-alkylation.

-

Aromatic Ring Chemistry: The fluorine atom deactivates the aromatic ring towards electrophilic substitution, and directs incoming electrophiles primarily to the para position. Nucleophilic aromatic substitution is generally difficult but can occur under harsh conditions.

-

Stability: Fluorinated amino acids, when incorporated into peptides, can enhance their stability towards proteolytic degradation.[1][4][6] The C-F bond is exceptionally strong, making the compound itself chemically robust under many conditions.

Conclusion

This compound is a valuable synthetic building block with unique properties conferred by the ortho-fluorine substitution on the phenyl ring. Its distinct physicochemical and spectroscopic characteristics, as outlined in this guide, provide a solid foundation for its application in research and development. A thorough understanding of its properties, obtainable through the described experimental protocols, is essential for its effective utilization in the design and synthesis of novel peptides and small molecules with tailored biological activities and improved pharmaceutical profiles. Further research to fill the existing gaps in quantitative data, such as pKa values and a definitive crystal structure, will undoubtedly facilitate its broader application in the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. 2-Fluoro- DL -a-phenylglycine 98 84145-28-8 [sigmaaldrich.com]

- 9. Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. mayo.edu [mayo.edu]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. greeley.org [greeley.org]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azom.com [azom.com]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 18. acdlabs.com [acdlabs.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. rockymountainlabs.com [rockymountainlabs.com]

- 25. researchgate.net [researchgate.net]

- 26. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. youtube.com [youtube.com]

2-Fluoro-DL-phenylglycine CAS number 84145-28-8

An In-depth Technical Guide to 2-Fluoro-DL-phenylglycine (CAS 84145-28-8)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a synthetic amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, resolution, applications, and handling protocols, offering insights grounded in established scientific principles.

Introduction: The Strategic Role of a Fluorinated Amino Acid

This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its structure is distinguished by the direct attachment of a fluorine-substituted phenyl ring to the α-carbon of the glycine backbone. This unique feature positions it as a valuable building block in synthetic chemistry, particularly in the design of novel peptides and pharmaceutical agents.

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design.[1][2][3][4] The high electronegativity and small atomic size of the fluorine atom can profoundly influence a molecule's physicochemical properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby increasing the molecule's biological half-life.

-

Binding Affinity: Fluorine can alter the electronic distribution (pKa) of nearby functional groups, potentially enhancing interactions with biological targets like enzymes or receptors.[3]

-

Conformational Control: The steric and electronic effects of fluorine can restrict the rotational freedom of the phenyl ring, locking the molecule into a more biologically active conformation.[5]

Phenylglycine-type amino acids are themselves integral components of a wide array of natural products, including important glycopeptide antibiotics.[5][6] By providing a fluorinated variant, this compound enables chemists to systematically modify these structures to develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is foundational to its effective use in research and synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84145-28-8 | [7][8][9][10][11] |

| Molecular Formula | C₈H₈FNO₂ | [10] |

| Molecular Weight | 169.15 g/mol | [7][8][10] |

| Linear Formula | FC₆H₄CH(NH₂)COOH | [7][8] |

| Melting Point | 290 °C (sublimes) | [8][9] |

| Appearance | Solid | [7] |

| Synonyms | (2-Fluorophenyl)glycine, alpha-amino-2-fluorobenzeneacetic acid | [7][8][9] |

| PubChem CID | 580073 | [12] |

| InChI Key | CGNMJIBUVDGMIY-UHFFFAOYSA-N | [8] |

| SMILES String | NC(C(O)=O)c1ccccc1F | [8] |

Structural Representation

The structure of this compound is critical to its function. The direct attachment of the bulky aromatic ring to the α-carbon imposes significant steric constraints compared to proteinogenic amino acids like phenylalanine, where a methylene spacer is present.[5] This restricted conformation is a key feature exploited in peptide design.

Caption: 2D structure of this compound.

Synthesis and Enantiomeric Resolution

As a racemic mixture (DL-), this compound contains equal amounts of the D- and L-enantiomers. For many pharmaceutical applications, particularly those involving chiral recognition by biological systems, the separation of these enantiomers is a critical step.

General Synthesis Pathway

The synthesis of phenylglycine derivatives often starts from benzaldehyde. A common laboratory and industrial method is the Strecker synthesis, which involves the reaction of an aldehyde (in this case, 2-fluorobenzaldehyde) with ammonia and cyanide. This produces an aminonitrile, which is subsequently hydrolyzed to yield the racemic amino acid.

Enzymatic Resolution: The Key to Chiral Purity

The separation of D- and L-enantiomers can be efficiently achieved through enzymatic resolution. This technique leverages the high stereospecificity of enzymes to selectively act on one enantiomer in a racemic mixture. A well-documented method for resolving DL-phenylglycine involves N-acetylation followed by enzymatic hydrolysis.[13]

The causality behind this choice is the enzyme's precision. Hog kidney acylase I, for example, is an amidohydrolase that specifically catalyzes the hydrolysis of the L-N-acetyl derivative, leaving the D-N-acetyl form untouched.[13] This difference in reactivity allows for the straightforward separation of the resulting L-amino acid from the unreacted D-N-acetyl-amino acid. The D-enantiomer can then be recovered by simple acid hydrolysis of the remaining acetylated form.[13] This method is valued for its high enantiomeric excess (>95-99%) and suitability for industrial-scale production.[13]

Caption: Workflow for the enzymatic resolution of a DL-amino acid.

Applications in Research and Drug Development

The true value of this compound lies in its application as a specialized building block for creating molecules with enhanced therapeutic properties.

Peptide Synthesis

This compound is suitable for use in solution-phase and solid-phase peptide synthesis (SPPS).[8] Incorporating this non-proteinogenic amino acid into a peptide sequence is a powerful strategy for:

-

Enhancing Stability: The fluorinated phenylglycine residue can protect adjacent peptide bonds from enzymatic degradation by peptidases.[14]

-

Modulating Conformation: The steric bulk and electronic nature of the fluorophenyl group can induce specific secondary structures (e.g., turns or helices) in the peptide, which can be critical for its biological activity.

-

Improving Receptor Binding: The fluorine atom can participate in favorable interactions (e.g., hydrogen bonding or dipole-dipole interactions) with amino acid residues in a target receptor, thereby increasing binding affinity and selectivity.[14]

Medicinal Chemistry and Drug Design

Phenylglycine derivatives are crucial side chains in several classes of antibiotics, including penicillins (e.g., ampicillin) and cephalosporins (e.g., cephalexin).[13][15] The D-enantiomer is particularly important in this context.[13][15]

By using 2-Fluoro-D-phenylglycine as a building block, medicinal chemists can create novel analogues of these established drugs. The strategic placement of the fluorine atom can lead to compounds with:

-

Improved oral bioavailability.

-

Enhanced metabolic stability, leading to a longer duration of action.

-

A modified spectrum of activity or potency against resistant bacterial strains.

Furthermore, the use of amino acids and their derivatives as moieties in prodrug design is a growing field aimed at improving the pharmacological properties of parent drugs.[16]

Key Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for common manipulations involving phenylglycine derivatives.

Protocol 1: Racemization of L-Phenylglycine Ester

Rationale: In some synthetic routes, it may be necessary to convert an enantiomerically pure starting material into a racemic mixture for subsequent steps. This protocol describes the acid-catalyzed racemization of an L-phenylglycine ester. The strong acid facilitates the deprotonation and reprotonation at the α-carbon, leading to a loss of stereochemistry.[5][17]

Materials:

-

L-phenylglycine (0.6 mole)

-

Methanol (160 g)

-

96% Sulfuric Acid (0.75 mole)

-

Reflux apparatus

Procedure:

-

Suspend 90.6 g (0.6 mole) of L-phenylglycine in 160 g of methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

With continuous stirring, carefully and slowly add 42 mL (0.75 mole) of 96% sulfuric acid. The reaction is exothermic.

-

Heat the mixture to reflux and maintain this temperature for 3 hours. This step simultaneously forms the methyl ester and initiates racemization.

-

After 3 hours, cool the reaction mixture to room temperature. The resulting solution contains the DL-phenylglycine methyl ester.

-

Self-Validation: The extent of racemization can be confirmed by measuring the specific rotation of the product. A value approaching zero indicates complete racemization. A 98.6% racemization has been reported for this process.[17]

Protocol 2: Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Rationale: This protocol outlines the fundamental cycle for incorporating an amino acid, such as Fmoc-2-Fluoro-DL-phenylglycine, onto a resin-bound peptide chain. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the Nα-amino function, making it orthogonal to the acid-labile side-chain protecting groups (tBu-based) typically used.[14][18]

Materials:

-

Fmoc-protected resin (e.g., Rink Amide or Wang resin)

-

Fmoc-2-Fluoro-DL-phenylglycine

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: HBTU/HOBt or HATU

-

Activation base: Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the resin in DMF for 30 minutes to ensure reagent accessibility.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution (20% piperidine in DMF) for 5-10 minutes.

-

Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group, exposing the free N-terminal amine.

-

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Fmoc-2-Fluoro-DL-phenylglycine (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.

-

Add the activation base (DIPEA, 6-10 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.

-

-

Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and finally methanol (2 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Self-Validation: After each coupling step, a small sample of the resin can be tested with a ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates a successful coupling with no free primary amines remaining.

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure user safety.

Hazard Identification

Based on GHS classifications, this compound is considered an irritant.[9][12]

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [12] |

| Eye Irritation | H319 | Causes serious eye irritation | [12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [12] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7][19] For handling larger quantities or when dust may be generated, use a NIOSH-approved N95 respirator.[7]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][19]

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[19] Do not breathe dust.[19] Wash hands thoroughly after handling.[9]

-

First Aid:

-

Eyes: Rinse cautiously with water for at least 15 minutes. Seek medical attention.[9][19]

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[19]

-

Inhalation: Move the person to fresh air. Seek medical attention.[19]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[19]

-

-

Storage: Store in a dry, cool, and well-ventilated place.[19] Keep the container tightly closed. The material is classified under Storage Class 11 (Combustible Solids).[7]

-

Incompatibilities: Avoid strong oxidizing agents.[19]

Conclusion

This compound (CAS 84145-28-8) is more than just another synthetic amino acid; it is a strategic tool for molecular design. Its unique combination of a sterically constrained phenylglycine backbone and the powerful electronic influence of a fluorine atom makes it an invaluable building block for medicinal chemists and peptide scientists. By enabling the creation of peptides and small molecules with enhanced metabolic stability, conformational rigidity, and binding affinity, it provides a clear pathway for the rational design of next-generation therapeutics. A thorough understanding of its properties, handling, and synthetic applications, as detailed in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-氟-DL-α-苯基甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-氟-DL-α-苯基甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. scbt.com [scbt.com]

- 11. 84145-28-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 12. This compound | C8H8FNO2 | CID 580073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EP0002297B1 - Process for the preparation of dl-phenyl-glycine amide - Google Patents [patents.google.com]

- 18. peptide.com [peptide.com]

- 19. fishersci.com [fishersci.com]

Molecular weight and formula of 2-Fluoro-DL-phenylglycine

An In-Depth Technical Guide to 2-Fluoro-DL-phenylglycine: Properties and Characterization

Introduction and Significance

This compound is a non-proteinogenic α-amino acid, a synthetic derivative of phenylglycine.[1] Structurally, it is distinguished by the presence of a fluorine atom on the ortho-position (carbon 2) of the phenyl ring attached directly to the α-carbon.[2] This substitution is of significant interest to researchers in medicinal chemistry and drug development. The introduction of fluorine, an element of high electronegativity and small size, can profoundly modulate the physicochemical properties of the parent molecule, including its acidity, lipophilicity, conformational geometry, and metabolic stability.[3]

These modifications make this compound a valuable building block for synthesizing novel peptides and peptidomimetics. Its incorporation can enhance the stability of therapeutic proteins and peptide-based drugs against enzymatic degradation.[3] This guide provides a detailed overview of its core molecular properties and outlines a standard protocol for its characterization.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight, alongside unique identifiers that ensure unambiguous referencing in research and regulatory contexts.

Chemical Identity

The compound is systematically named 2-amino-2-(2-fluorophenyl)acetic acid.[4][5] It is recognized across major chemical databases and suppliers by its CAS (Chemical Abstracts Service) number, which is crucial for accurate procurement and safety management.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 169.15 g/mol | [6] |

| Molecular Formula | C₈H₈FNO₂ | [4][5][6] |

| Linear Formula | FC₆H₄CH(NH₂)COOH | |

| CAS Number | 84145-28-8 | [6] |

| IUPAC Name | 2-amino-2-(2-fluorophenyl)acetic acid | [4] |

| Melting Point | 290 °C (sublimes) | |

| InChI Key | CGNMJIBUVDGMIY-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)F | [4] |

Chemical Structure

The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological systems. The structure features a central chiral carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-fluorophenyl group.

Caption: Chemical structure of this compound.

Experimental Protocol: Molecular Weight Verification via Mass Spectrometry

To empirically validate the theoretical molecular weight, high-resolution mass spectrometry (HRMS) is the gold standard. The following protocol describes a self-validating system using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Causality Behind Experimental Choices

-

Technique (ESI-MS): ESI is a soft ionization technique ideal for polar, thermally labile molecules like amino acids. It minimizes fragmentation, ensuring the primary ion observed corresponds to the intact molecule (protonated or deprotonated).

-

Solvent System: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is used. The organic solvent aids in desolvation, while the acid promotes protonation ([M+H]⁺) in positive ion mode, leading to a strong and easily interpretable signal.

-

High-Resolution Analyzer (TOF/Orbitrap): These analyzers provide high mass accuracy (typically <5 ppm), allowing for the confident determination of the elemental composition and unambiguous confirmation of the molecular formula.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid to create a 1 mg/mL stock solution.

-

Perform a serial dilution from the stock solution to achieve a final concentration of approximately 1-10 µg/mL for direct infusion.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range (e.g., sodium formate or a commercial ESI tuning mix). This ensures high mass accuracy for the measurement.

-

-

Sample Infusion and Ionization:

-

Infuse the final sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Set the ESI source parameters for positive ion mode. Typical settings include:

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizing Gas (N₂) Pressure: 1-2 bar

-

Drying Gas (N₂) Flow/Temperature: 4-8 L/min at 180-220 °C

-

-

-

Data Acquisition:

-

Acquire mass spectra in the m/z range of 100-300.

-

The theoretical m/z for the protonated molecule [M+H]⁺ is calculated as: 169.15 (MW) + 1.0078 (proton mass) = 170.1578.

-

Acquire data for several minutes to obtain a stable signal and an averaged, high-quality spectrum.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion. The experimentally observed m/z should be within 5 ppm of the theoretical value (170.1578).

-

Utilize the instrument software to perform an elemental composition calculation on the observed m/z to confirm that C₈H₉FNO₂⁺ is the most likely formula.

-

Caption: Workflow for molecular weight verification of this compound.

References

- 1. Phenylglycine - Wikipedia [en.wikipedia.org]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H8FNO2 | CID 580073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [jknbiochem.net]

- 6. scbt.com [scbt.com]

The Biological Activity of 2-Fluoro-DL-phenylglycine: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. This is largely due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond. When introduced into amino acids, these properties can profoundly influence their biological activity, enhancing metabolic stability, modulating binding affinity to protein targets, and improving cell permeability.[1][2] 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid, represents a compelling scaffold for the development of novel therapeutic agents. Its phenylglycine core is a structural motif found in various natural products with diverse biological activities, including antibiotics.[2] The addition of a fluorine atom to the phenyl ring is anticipated to further augment its biological potential.

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its antimicrobial and antifungal properties. Drawing upon research into its derivatives, we will explore its potential mechanisms of action, provide detailed experimental protocols for its evaluation, and discuss its applications in drug development.

Antimicrobial and Antifungal Potential: Insights from Phenylglycine Derivatives

While direct studies on the antimicrobial spectrum of this compound are limited, extensive research on its derivatives provides strong evidence for its potential as an antimicrobial and antifungal agent.

Antifungal Activity

A significant body of research has focused on the synthesis and evaluation of 2-phenylglycine derivatives for their antifungal properties. Notably, a series of novel 2-phenylglycine derivatives were designed and synthesized, with several compounds exhibiting significant activity against a range of plant pathogenic fungi.[3][4]

Table 1: Antifungal Activity of 2-Phenylglycine Derivatives against Nigrospora oryzae and Sclerotinia sclerotiorum [3]

| Compound ID | Target Fungus | EC50 (μg/mL) |

| I₃ | Nigrospora oryzae | 25.1 |

| III₁₁ | Nigrospora oryzae | 17.3 |

| III₅ | Sclerotinia sclerotiorum | 21.3 |

| III₁₅ | Sclerotinia sclerotiorum | 25.2 |

| Boscalid (Control) | Nigrospora oryzae | 3.1 |

The data clearly indicates that derivatives of 2-phenylglycine possess potent antifungal activity, in some cases comparable to the commercial fungicide boscalid.[3] Preliminary structure-activity relationship (SAR) studies on these derivatives suggest that the presence of a 1,3,4-oxadiazole-thioether moiety is crucial for their antifungal efficacy.[3]

Antibacterial Activity

The antibacterial potential of fluorinated amino acid analogues is also well-documented.[5] While specific data for this compound is scarce, studies on related compounds like fluorovinyl- and chlorovinylglycine have demonstrated antibacterial activity, particularly against Gram-positive organisms.[5] The mechanism of action for these compounds is often linked to the inhibition of essential bacterial enzymes.[5] Furthermore, glycine itself has been shown to restore the sensitivity of multidrug-resistant bacteria to antibiotics, suggesting that glycine analogues could have a synergistic effect when used in combination with existing antibacterial drugs.[6]

Proposed Mechanism of Action: Targeting Fungal Respiration

Based on the promising antifungal activity of 2-phenylglycine derivatives, further investigation into their mechanism of action has been pursued. Molecular docking studies on the active compound III₁₁ suggest that it binds to succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3]

Inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing fungal cell death.[3] Further experimental evidence supports this hypothesis, as compound III₁₁ was found to have moderate inhibitory activity against SDH.[3] It is highly probable that this compound, as the parent compound, exerts its antifungal effects through a similar mechanism. The fluorine substitution may enhance its binding affinity to SDH or improve its cellular uptake.

Experimental Protocols for Biological Activity Screening

To facilitate further research into the biological activity of this compound, detailed protocols for in vitro antimicrobial and antifungal screening are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).

-

Inoculum Preparation: Grow bacterial cultures overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is used to determine if the antifungal effect of this compound is fungicidal (kills the fungi) or fungistatic (inhibits growth).

Materials:

-

Results from the MIC assay

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Plating: Spot the aliquots onto SDA plates.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Applications in Drug Development and Future Perspectives

The potential of this compound and its derivatives as antimicrobial and antifungal agents is significant, particularly in the face of rising antimicrobial resistance. Further research should focus on:

-

Broad-spectrum Activity: Determining the full antimicrobial and antifungal spectrum of this compound against a wide range of clinically relevant pathogens.[7]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound in both bacteria and fungi.

-

In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of infection.[8]

-

Synergistic Studies: Investigating the potential for synergistic effects when combined with existing antimicrobial and antifungal drugs.[6]

-

Derivative Optimization: Synthesizing and screening new derivatives of this compound to improve potency and selectivity.[9]

The unique properties conferred by the fluorine atom make this compound a promising lead compound for the development of the next generation of antimicrobial and antifungal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The evolution of spectrum in antibiotics and bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Phenylalanine Analogue: A Technical Guide to the Mechanism of Action of 2-Fluoro-DL-phenylglycine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of protein engineering and chemical biology, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to expand the functional repertoire of proteins. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine. This guide provides an in-depth technical exploration of the mechanism of action of 2-Fluoro-DL-phenylglycine, a fluorinated analogue of phenylalanine, in biological systems. We will delve into its cellular uptake, metabolic fate, and the profound impact of its incorporation on protein structure, function, and stability, offering insights for researchers and drug development professionals seeking to harness its potential.

I. Cellular Uptake and Bioavailability of this compound

The journey of this compound (2-F-Phg) into the cellular machinery begins with its transport across the cell membrane. As an analogue of the essential amino acid phenylalanine, 2-F-Phg is primarily transported into the cell via amino acid transport systems. While specific transporters for 2-F-Phg have not been definitively characterized, it is highly probable that it utilizes the same transporters as phenylalanine, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. The efficiency of uptake can be influenced by the concentration of 2-F-Phg in the extracellular medium and the competitive inhibition by other natural amino acids.

The cellular uptake of molecules can occur through various mechanisms, including endocytosis and specific transporter-mediated uptake. For small molecules like amino acid analogues, transporter-mediated uptake is a common route.[1][2] The energy-dependent nature of some of these transport systems means that cellular metabolic activity can influence the intracellular concentration of 2-F-Phg.[3]

II. Metabolic Fate of this compound: A Branch Point in Cellular Metabolism

Once inside the cell, this compound stands at a metabolic crossroads. Its primary fate, and the reason for its utility in protein engineering, is its recognition by the cellular translational machinery. The aminoacyl-tRNA synthetase for phenylalanine (PheRS) can recognize 2-F-Phg and attach it to the corresponding tRNA (tRNAPhe). This "misacylation" allows for the incorporation of 2-F-Phg into nascent polypeptide chains during protein synthesis in response to phenylalanine codons.

However, other metabolic pathways may also be accessible to 2-F-Phg. It could potentially be a substrate for enzymes involved in phenylalanine metabolism, although the fluorine substitution may alter the kinetics of these reactions. The metabolic degradation of fluorinated compounds can vary, with some being more resistant to enzymatic breakdown than their non-fluorinated counterparts.[4] The in vivo degradation of therapeutic peptides is a significant area of study, and modifications like the introduction of unnatural amino acids can alter their metabolic stability.[5]

The major metabolic fates of amino acids in general include protein synthesis, synthesis of other nitrogenous compounds, and degradation for energy production.[6][7] The extent to which 2-F-Phg is channeled into these alternative pathways in vivo is an area that warrants further investigation.

Caption: Metabolic fate of this compound.

III. Mechanism of Action at the Molecular Level: The Impact of Fluorine

The substitution of a hydrogen atom with a fluorine atom at the ortho position of the phenyl ring of phenylalanine has profound consequences for the physicochemical properties of the amino acid, which in turn dictates its mechanism of action when incorporated into a protein.

A. Alteration of Non-Covalent Interactions

Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. This introduces a significant dipole moment into the phenyl ring of 2-F-Phg. The presence of fluorine can influence a variety of non-covalent interactions that are critical for protein structure and function:

-

Hydrophobic Interactions: While the perfluorination of an alkyl chain dramatically increases its hydrophobicity, the effect of a single fluorine substitution is more nuanced. The small size of the fluorine atom (van der Waals radius of 1.47 Å, similar to that of a hydrogen atom at 1.2 Å) means that it is only a minor steric perturbation. However, the high electronegativity of fluorine can reduce the polarizability of the aromatic ring, potentially weakening canonical hydrophobic interactions.

-

Aromatic Interactions: The electron-withdrawing nature of the fluorine atom alters the quadrupole moment of the phenyl ring, which can modulate cation-π, anion-π, and π-π stacking interactions. This can either strengthen or weaken interactions with other aromatic residues or charged species depending on the specific geometric arrangement.

-

Hydrogen Bonding: The C-F bond is a poor hydrogen bond acceptor. However, the electron-withdrawing effect of fluorine can increase the acidity of nearby C-H bonds, potentially enabling them to act as weak hydrogen bond donors.

B. Modulation of Protein Stability and Folding

The incorporation of fluorinated amino acids can have a significant impact on protein stability. The unique stereoelectronic properties of fluorine can be exploited to rationally design proteins with enhanced thermal and chemical stability. For instance, the incorporation of fluorinated proline derivatives has been shown to stabilize protein structures by pre-organizing the peptide backbone.[8] While the effect of 2-F-Phg on protein stability is context-dependent, the altered non-covalent interactions can lead to changes in the overall conformational energy landscape of the protein.

C. Perturbation of Enzyme Kinetics and Function

When 2-F-Phg is incorporated into the active site of an enzyme, it can significantly alter its catalytic activity. The electronic and steric changes introduced by the fluorine atom can affect substrate binding, the positioning of catalytic residues, and the stabilization of transition states.[9][10][11] For example, if the native phenylalanine residue is involved in a critical cation-π interaction with a substrate or cofactor, the introduction of the electron-withdrawing fluorine atom in 2-F-Phg could weaken this interaction and reduce catalytic efficiency. Conversely, the fluorine atom could introduce new, favorable interactions that enhance catalysis.

D. Probing Protein-Protein Interactions

The incorporation of 2-F-Phg can serve as a valuable tool for studying protein-protein interactions. The fluorine atom provides a sensitive NMR probe (19F NMR) that can be used to monitor changes in the local chemical environment upon binding to another protein.[12][13][14] This allows for the identification of binding interfaces and the characterization of the dynamics of protein complexes.[15][16][17] Furthermore, the altered interaction profile of the fluorinated residue can be used to dissect the contribution of specific residues to the overall binding affinity and specificity of the interaction.[8]

IV. Experimental Protocols: A Guide to Incorporating and Analyzing this compound in Proteins

This section provides a detailed, step-by-step methodology for the incorporation of this compound into a target protein in a mammalian cell line, followed by confirmation of incorporation and analysis of its effects.

A. Protocol for Incorporation of this compound into a Target Protein in Mammalian Cells

This protocol is adapted for transient transfection in a commonly used mammalian cell line like HEK293T.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Phenylalanine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (2-F-Phg)

-

Plasmid DNA encoding the target protein under a strong mammalian promoter (e.g., CMV)

-

Transfection reagent (e.g., Lipofectamine 3000 or PEI)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Cell Culture: Culture HEK293T cells in complete growth medium to ~80% confluency in a 10 cm dish.

-

Transfection: Transfect the cells with the plasmid DNA encoding the target protein using your preferred transfection reagent according to the manufacturer's instructions.

-

Media Exchange and Amino Acid Starvation: 24 hours post-transfection, gently aspirate the complete growth medium. Wash the cells twice with warm, sterile PBS.

-

Add phenylalanine-free DMEM supplemented with 10% dFBS and the desired concentration of 2-F-Phg (typically in the range of 1-5 mM). It is advisable to perform a titration to determine the optimal concentration for your protein of interest.

-

Protein Expression: Incubate the cells for another 24-48 hours to allow for the expression of the target protein with incorporated 2-F-Phg.

-

Cell Lysis: After the expression period, wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold lysis buffer to the dish and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

B. Confirmation of Incorporation by Western Blot and Mass Spectrometry

Western Blot:

-

Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.[18][19][20]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein using an enhanced chemiluminescence (ECL) substrate. A successful incorporation should result in a band at the expected molecular weight of the target protein.

Mass Spectrometry:

-

For definitive confirmation and to determine the efficiency of incorporation, the target protein can be purified from the cell lysate using affinity chromatography (if it is tagged).

-

The purified protein is then subjected to in-gel or in-solution digestion with a protease such as trypsin.

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The fragmentation pattern of peptides containing 2-F-Phg will show a characteristic mass shift corresponding to the substitution of a hydrogen atom with a fluorine atom.[21][22][23][24][25]

Caption: Experimental workflow for 2-F-Phg incorporation and analysis.

V. Quantitative Data Summary

| Parameter | Description | Typical Values/Observations | References |

| Incorporation Efficiency | The percentage of phenylalanine codons that are replaced by 2-F-Phg. | Can reach up to 60% in mammalian cells, dependent on concentration and cell line. | [12] |

| 19F NMR Chemical Shift | The resonance frequency of the fluorine nucleus, which is highly sensitive to the local environment. | Broad chemical shift range (>400 ppm), allowing for sensitive detection of conformational changes. | [14] |

| Impact on Protein Stability (ΔG) | The change in the Gibbs free energy of unfolding upon incorporation of 2-F-Phg. | Can be stabilizing or destabilizing depending on the local environment and interactions. | [8] |

| Effect on Enzyme Kinetics (Km, kcat) | Changes in the Michaelis constant and catalytic rate constant of an enzyme. | Can significantly alter both Km and kcat due to electronic and steric effects in the active site. | [9][26][27] |

VI. Potential Toxicity and Off-Target Effects

While the incorporation of non-canonical amino acids is a powerful technique, it is essential to consider potential toxicity and off-target effects. High concentrations of 2-F-Phg could lead to cellular stress due to competition with natural phenylalanine for metabolic pathways. Although specific toxicity data for 2-F-Phg is limited, studies on other amino acid analogues and fluorinated compounds suggest that potential cytotoxicity should be evaluated for each cell line and experimental condition.[28][29][30][31] Off-target effects could arise from the global incorporation of 2-F-Phg into all newly synthesized proteins, which might perturb cellular homeostasis. Therefore, it is crucial to include appropriate controls in all experiments, such as cells grown in the absence of 2-F-Phg and cells expressing the wild-type protein.

VII. Conclusion

This compound is a versatile tool for chemical biologists and drug developers, offering a means to subtly perturb and probe biological systems at the atomic level. Its mechanism of action is rooted in its ability to be incorporated into proteins, where the unique properties of the fluorine atom can modulate protein structure, stability, and function. By understanding the principles of its cellular uptake, metabolic fate, and molecular-level effects, researchers can effectively leverage this powerful analogue to gain novel insights into biological processes and to engineer proteins with enhanced or novel functionalities. As with any powerful tool, a thorough understanding of its application and potential caveats is paramount for its successful and responsible use in scientific research.

VIII. References

-

Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. J. Am. Chem. Soc. 2023, 145, 1, 534–543. --INVALID-LINK--

-

USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annu. Rev. Biophys. Biomol. Struct. 1998. 27:1-31. --INVALID-LINK--

-

Fluorine labeling of proteins for NMR studies. UCLA Bio-NMR Core. --INVALID-LINK--

-

Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nat Protoc. 2007;2(10):2601-7. --INVALID-LINK--

-

Peptide Fragmentation Patterns in Mass Spectrometry. Proteomics & Bioinformatics. 2025. --INVALID-LINK--

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. kops.uni-konstanz.de. --INVALID-LINK--

-

Detection of Protein–Protein Interactions by Proximity-Driven SNAr Reactions of Lysine-Linked Fluorophores. J. Am. Chem. Soc. 2014, 136, 17, 6331–6337. --INVALID-LINK--

-

Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters. 2019, 10(2), 50-55. --INVALID-LINK--

-

Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. J. Am. Chem. Soc. 1993, 115, 15, 6496–6504. --INVALID-LINK--

-

Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Deliv. 2018; 25(1): 1599–1611. --INVALID-LINK--

-

Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Bioconjugate Chem. 2009, 20, 3, 498–506. --INVALID-LINK--

-

Techniques for the Analysis of Protein-Protein Interactions in Vivo. Plant Physiol. 2013, 161(2): 604–617. --INVALID-LINK--

-

Fluorescent Western Blotting Protocol. Rockland Immunochemicals. --INVALID-LINK--

-

Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). J Am Soc Mass Spectrom. 2024. --INVALID-LINK--

-

Toxicology studies with N-acetylglycine. Food Chem Toxicol. 2011 Jan;49(1):112-7. --INVALID-LINK--

-

Enzyme kinetics and hit validation in fluorimetric protease assays. Curr Top Med Chem. 2010;10(3):368-82. --INVALID-LINK--

-

Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. --INVALID-LINK--

-

The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. Int J Nanomedicine. 2016; 11: 3425–3439. --INVALID-LINK--

-

In vitro detection of cytotoxicity using FluoroJade-C. Toxicol In Vitro. 2014 Apr;28(3):402-8. --INVALID-LINK--

-

Fluorescent Western Protocol. protocols.io. --INVALID-LINK--

-

Enzyme inhibition and kinetics graphs (article). Khan Academy. --INVALID-LINK--

-

Improving the Cellular Uptake of Biomimetic Magnetic Nanoparticles. Nanomaterials (Basel). 2019, 9(12): 1735. --INVALID-LINK--

-

Fluorescent Western Protocol. protocols.io. --INVALID-LINK--

-

Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. Chemosphere. 1996, 32(3), 445-452. --INVALID-LINK--

-

5.4: Enzyme Inhibition. Chemistry LibreTexts. --INVALID-LINK--

-

Algorithm for predicting protein pairings could help show how living systems work. University of Cambridge. --INVALID-LINK--

-

Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems. ACROBiosystems. --INVALID-LINK--

-

Elucidating the Function of Penetratin and a Static Magnetic Field in Cellular Uptake of Magnetic Nanoparticles. Int J Mol Sci. 2018, 19(4): 1083. --INVALID-LINK--

-

Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. --INVALID-LINK--

-

The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors (Basel). 2021, 21(18): 6092. --INVALID-LINK--

-

Multiplex detection of protein-protein interactions using a next generation luciferase reporter. Biochim Biophys Acta. 2016, 1863(3), 597-604. --INVALID-LINK--

-

Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. --INVALID-LINK--

-

Protein-Protein Interaction Detection: Methods and Analysis. Int J Mol Sci. 2014, 15(11): 19859–19877. --INVALID-LINK--

-

In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Front. Pharmacol. 2022, 13:989041. --INVALID-LINK--

-

Pharmacology and Metabolism of Biogenic Amines and Related Compounds. Grantome. --INVALID-LINK--

-

Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients. 2019, 11(6): 1356. --INVALID-LINK--

-

Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. Metabolites. 2024, 14(1): 1. --INVALID-LINK--

-

Comparative Cyto- And Genotoxicity Assessment of Glyphosate and Glyphosate-Based Herbicides in Human Peripheral White Blood Cells. Environ Res. 2020, 180: 108851. --INVALID-LINK--

-

Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. Med. Chem. Commun. 2024, 15, 127-134. --INVALID-LINK--

References

- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]